molecular formula C13H20N4O2S B6435386 N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2549040-83-5

N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B6435386
CAS No.: 2549040-83-5
M. Wt: 296.39 g/mol
InChI Key: HDKOWMJJFAIPMN-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a cyclopropanesulfonamide derivative featuring a substituted azetidine ring. The azetidine moiety is functionalized with a 5-methylpyrimidin-2-yl group, a heterocyclic aromatic system known for its role in hydrogen bonding and π-π interactions in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-[[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-5-14-13(15-6-10)17-8-11(9-17)7-16(2)20(18,19)12-3-4-12/h5-6,11-12H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOWMJJFAIPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CC(C2)CN(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogues from the evidence include cyclopropanesulfonamide derivatives with variations in substituents and heterocyclic systems:

Functional Group Impact on Properties

  • Pyrimidine vs.
  • Cyclopropane vs. Cyclopentane : The cyclopropane core in the target compound imposes greater ring strain than cyclopentane (), which may influence conformational preferences and binding kinetics .
  • Nitro vs. Methyl Groups : Nitro-substituted analogues () are more reactive but may introduce toxicity risks, whereas methyl groups (target compound) enhance stability and reduce metabolic liabilities .

Pharmacokinetic Considerations

  • Solubility: Fluorinated derivatives () and tartrate salts exhibit improved aqueous solubility compared to non-polar substituents like methylpyrimidine .
  • Metabolic Stability : Fluorination () and electron-deficient heterocycles (e.g., pyrimidine in the target compound) may reduce oxidative metabolism, enhancing half-life .

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